methyl 4-({(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}amino)benzenecarboxylate
Description
Methyl 4-({(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}amino)benzenecarboxylate is a thiazole-based Schiff base derivative characterized by:
- A methyl benzenecarboxylate moiety at the para position.
- An (E)-configured imine group linking the aromatic ring to a 1,3-thiazole core.
- A phenylsulfonyl substituent at the 2-position of the thiazole ring.
This compound belongs to a class of molecules studied for their biological activity (e.g., antimicrobial, antitumor) and structural versatility, owing to the electron-withdrawing phenylsulfonyl group, which enhances stability and modulates electronic properties .
Properties
IUPAC Name |
methyl 4-[[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-24-17(21)13-7-9-14(10-8-13)19-11-15-12-20-18(25-15)26(22,23)16-5-3-2-4-6-16/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVKXLOLEPEJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=CN=C(S2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}amino)benzenecarboxylate, often referred to as compound CB2363752, is a synthetic organic compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: CHNOS
- Molecular Weight: 386.44 g/mol
- CAS Number: 478032-42-7
- Boiling Point: Approximately 602.9 °C (predicted)
- Density: 1.36 g/cm³ (predicted)
The structure of this compound features a thiazole ring and a sulfonamide group, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole show effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial enzymes essential for cell wall synthesis and metabolism.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives. This compound has shown promise in inhibiting the proliferation of cancer cell lines. For instance, in vitro assays revealed that this compound can induce apoptosis in human cancer cells by activating caspase pathways, which are crucial for programmed cell death.
Case Studies
-
Study on Antimicrobial Efficacy:
- Objective: Evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method: Disk diffusion method was employed to assess inhibition zones.
- Results: The compound exhibited a significant inhibition zone of 15 mm against S. aureus and 12 mm against E. coli.
-
Anticancer Evaluation:
- Objective: Assess the cytotoxic effects on human breast cancer (MCF-7) cells.
- Method: MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results: At a concentration of 50 µM, cell viability decreased to 40%, indicating potent anticancer activity.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria, while the thiazole component may contribute to apoptosis induction in cancer cells through oxidative stress mechanisms.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects on physicochemical and biological properties:
Key Observations :
- Spectral Data : The target compound’s imine proton (δ ~8.05 ppm in ¹H NMR) and carbonyl stretch (~1660 cm⁻¹ in IR) align with analogues like 3-arylazothiazol derivatives, confirming consistent conjugation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
